molecular formula C20H38O2 B077384 (1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol CAS No. 10267-21-7

(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Cat. No. B077384
CAS RN: 10267-21-7
M. Wt: 310.5 g/mol
InChI Key: MCHQEVJMCLOQAZ-VBYALHQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Approaches : This compound has been synthesized using various methods. For example, Nasipuri, Dalal, and Roy (1973) reported its synthesis from 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene via Friedel–Crafts acylation and reduction (Nasipuri, Dalal, & Roy, 1973). Kinoshita et al. (2008) described its chemoenzymatic synthesis as part of producing other compounds (Kinoshita et al., 2008).

  • Crystal Structure Analysis : The crystal structure of related compounds has been determined, providing insights into their molecular configurations. Cannon et al. (1975) studied the crystal structure of a similar compound, highlighting the molecular arrangement (Cannon et al., 1975).

Potential Applications in Chemistry and Pharmacology

  • Derivative Synthesis and Applications : Various derivatives of this compound have been synthesized and studied for potential applications. Hagiwara and Uda (1991) synthesized derivatives for exploring their use in pharmacology, particularly as aldose reductase inhibitors (Hagiwara & Uda, 1991). Bolster, Jansen, and Groot (2001) synthesized (-)-Ambrox starting from a structurally related acid, demonstrating the compound's relevance in fragrance chemistry (Bolster, Jansen, & Groot, 2001).

  • Synthesis of Structurally Related Compounds : Its structural framework has been utilized in synthesizing various other compounds. For instance, Nazarov et al. (1953) used a similar structural approach in the synthesis of steroid compounds (Nazarov et al., 1953).

properties

CAS RN

10267-21-7

Product Name

(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

(1R,2R,4aS,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16-,17+,19-,20+/m0/s1

InChI Key

MCHQEVJMCLOQAZ-VBYALHQYSA-N

Isomeric SMILES

C[C@@H](CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)CCO

SMILES

CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO

Canonical SMILES

CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO

synonyms

(13S)-Labdane-8,15-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 2
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 3
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 4
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 5
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 6
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

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